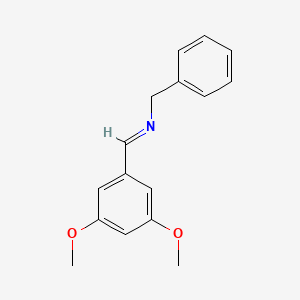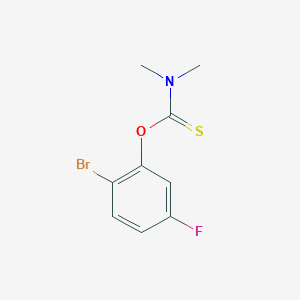
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C9H9BrFNOS and a molecular weight of 278.14 g/mol . It is known for its unique structural properties, which include a bromine and fluorine atom attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
The synthesis of O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate typically involves the reaction of 2-bromo-5-fluoroaniline with dimethylcarbamothioic chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
O-(2-Bromo-5-fluorophenyl) dimethylcarbamothioate can be compared with other similar compounds, such as:
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate: This compound has a similar structure but with the bromine and fluorine atoms in different positions on the phenyl ring.
O-(2-Bromo-4-fluorophenyl) dimethylcarbamothioate: Another structural isomer with different positioning of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Properties
CAS No. |
147460-40-0 |
|---|---|
Molecular Formula |
C9H9BrFNOS |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
O-(2-bromo-5-fluorophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-5-6(11)3-4-7(8)10/h3-5H,1-2H3 |
InChI Key |
RSMHMXUKYRJACC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


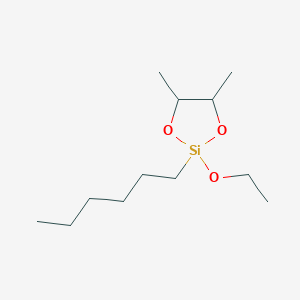
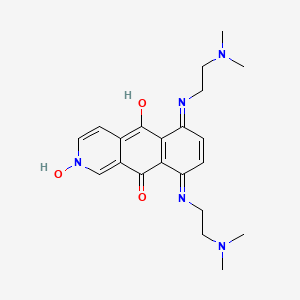
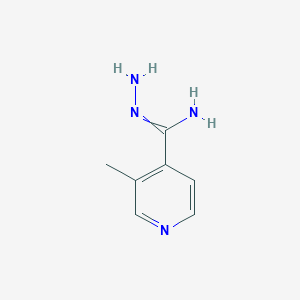
![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)
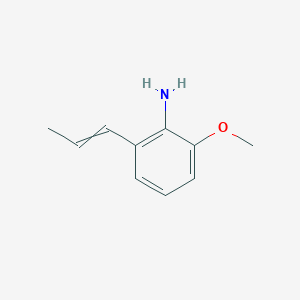
![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
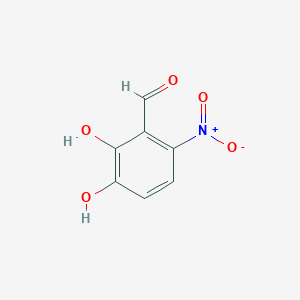
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
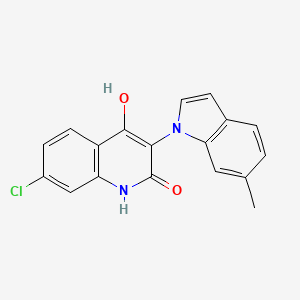
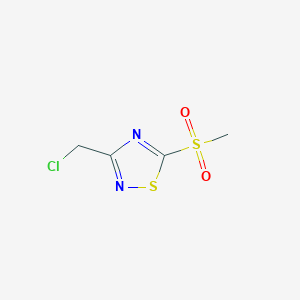

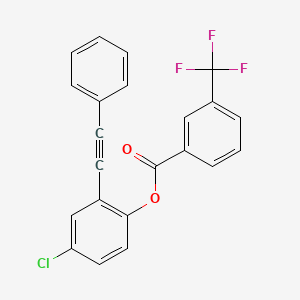
![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)
